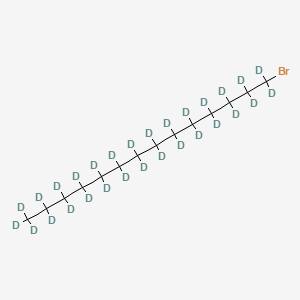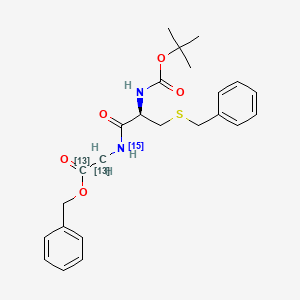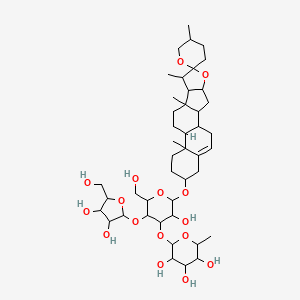
Raloxifene Dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . It is used to prevent and treat osteoporosis and reduce the risk of invasive breast cancer in high-risk postmenopausal women .
Synthesis Analysis
During the synthesis of the bulk drug Raloxifene hydrochloride, eight impurities were observed, four of which were found to be new . All of the impurities were detected using the gradient high performance liquid chromatographic (HPLC) method .
Chemical Reactions Analysis
During the synthesis of Raloxifene hydrochloride, eight impurities were observed, four of which were found to be new . These impurities were detected using the gradient high performance liquid chromatographic (HPLC) method .
Physical And Chemical Properties Analysis
Preformulation studies were carried out to evaluate drug-excipient compatibility of various adjuvants commonly used for NLC preparation . Solubility studies were conducted according to the physical-chemical characteristics of each excipient .
科学的研究の応用
- Raloxifene, a Selective Estrogen Receptor Modulator (SERM), has been investigated as a potential pharmacological agent against SARS-CoV-2 and its variants .
COVID-19 Treatment
Transdermal Delivery Enhancement
作用機序
Target of Action
Raloxifene is a selective estrogen receptor modulator (SERM) that primarily targets estrogen receptors . It mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . The primary role of these targets is to regulate the balance of estrogenic and anti-estrogenic effects in different tissues .
Mode of Action
Raloxifene acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors . It exhibits tissue-specific effects distinct from estradiol . In bone tissue, it acts like an estrogen agonist to prevent bone loss . In breast and uterine tissues, it has estrogen antagonist activity to block some estrogen effects .
Biochemical Pathways
Raloxifene’s action affects several biochemical pathways. It has been shown to modulate cell metabolic pathways, preventing the intracellular invasion of pathogenic bacteria . It also demonstrates efficacy in treating viral infections by interacting with viral proteins and activating protective estrogen receptor-mediated mechanisms in the host cells .
Pharmacokinetics
Raloxifene is metabolized predominantly by CYP3A4 in human liver microsomes . About 95% of raloxifene and its glucuronide metabolites are bound to plasma proteins . Its bioavailability is 2% , and it has a half-life of 28 hours for a single dose and 33 hours for multiple doses .
Result of Action
The main effects of raloxifene are to preserve the bone mineral density and decrease the risk of breast cancer in postmenopausal women . It has a negligible effect on altering the development and progression of breast cancer itself .
Action Environment
The action, efficacy, and stability of raloxifene can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Co-administration of apigenin with raloxifene resulted in an increase in the bioavailability of raloxifene . Furthermore, the efficacy of raloxifene against viral infections such as SARS-CoV-2 may vary depending on the specific viral strain .
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Raloxifene Dimer involves the coupling of two molecules of Raloxifene through a linker.", "Starting Materials": ["Raloxifene", "Linker", "Coupling reagents"], "Reaction": [ "Raloxifene is functionalized with a linker through a suitable reaction, such as amidation or esterification.", "The linker-functionalized Raloxifene is then coupled with another molecule of Raloxifene using coupling reagents, such as DCC and DMAP.", "The final product, Raloxifene Dimer, is obtained after purification and characterization by various analytical techniques." ] } | |
CAS番号 |
618902-12-8 |
製品名 |
Raloxifene Dimer |
分子式 |
C56H52N2O8S2 |
分子量 |
945.158 |
IUPAC名 |
[6-hydroxy-7-[6-hydroxy-2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-7-yl]-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |
InChI |
InChI=1S/C56H52N2O8S2/c59-39-15-7-37(8-16-39)53-47(51(63)35-11-19-41(20-12-35)65-33-31-57-27-3-1-4-28-57)43-23-25-45(61)49(55(43)67-53)50-46(62)26-24-44-48(54(68-56(44)50)38-9-17-40(60)18-10-38)52(64)36-13-21-42(22-14-36)66-34-32-58-29-5-2-6-30-58/h7-26,59-62H,1-6,27-34H2 |
InChIキー |
YRRTXEHIDQKSOF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4C5=C(C=CC6=C5SC(=C6C(=O)C7=CC=C(C=C7)OCCN8CCCCC8)C9=CC=C(C=C9)O)O)O)C1=CC=C(C=C1)O |
同義語 |
[6,6’-Dihydroxy-2,2’-bis(4-hydroxyphenyl)[7,7’-bibenzo[b]thiophene]-3,3’-diyl]bis[[4-[2-(1-piperidinyl)ethoxy]phenyl]methanone |
製品の起源 |
United States |
Q & A
Q1: What is the significance of identifying Raloxifene Dimer as an impurity in Raloxifene Hydrochloride?
A1: Identifying and characterizing impurities like Raloxifene Dimer is crucial for several reasons:
Q2: What information is available about the structural characterization of Raloxifene Dimer?
A2: The research paper mentions the identification of Raloxifene Dimer as one of the eight impurities found in Raloxifene Hydrochloride. [] While the paper doesn't provide the exact molecular formula, weight, or detailed spectroscopic data for Raloxifene Dimer, it indicates that these were determined during the characterization process. The study utilized techniques like LCMS, IR, NMR, and Mass spectroscopy to characterize the impurity. [] Further research and publications might provide more detailed information on the structural aspects of this dimer.
Q3: How was Raloxifene Dimer identified and quantified in the Raloxifene Hydrochloride samples?
A3: The researchers utilized a gradient high-performance liquid chromatography (HPLC) method to detect and quantify Raloxifene Dimer and other impurities in Raloxifene Hydrochloride samples. [] They were able to identify the dimer even at low concentrations (0.05 - 0.1% area percentage). [] The study then employed LCMS to determine the mass number of the impurity, further confirming its identity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![tert-butyl-[(4R,5E,7E)-8-iodo-1-trimethylsilylocta-5,7-dien-1-yn-4-yl]oxy-diphenylsilane](/img/structure/B565785.png)
![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B565786.png)
![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-yn-1-ol](/img/structure/B565788.png)


![(1R)-1-[(5R)-3,6-Dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl]-2-methylpropan-1-ol](/img/structure/B565796.png)
